3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine

Epoxy curing agent Pot life Gel time

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine (CAS 85586-55-6), also known as 5,4'-diamino-2-methyldicyclohexylmethane, is a mono-methyl-substituted, methylene-bridged bis(cyclohexylamine) belonging to the cycloaliphatic diamine class. With molecular formula C14H28N2, a molecular weight of 224.39 g/mol, a density of 0.928 g/cm³, and a boiling point of approximately 301.3°C at 760 mmHg, this compound serves as an epoxy resin curing agent and a chemical intermediate for polyurethane and polyamide synthesis.

Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
CAS No. 85586-55-6
Cat. No. B12674715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine
CAS85586-55-6
Molecular FormulaC14H28N2
Molecular Weight224.39 g/mol
Structural Identifiers
SMILESCC1CCC(CC1CC2CCC(CC2)N)N
InChIInChI=1S/C14H28N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h10-14H,2-9,15-16H2,1H3
InChIKeyZMGAJHDCQTWMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine (CAS 85586-55-6): Identity, Class, and Procurement Baseline


3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine (CAS 85586-55-6), also known as 5,4'-diamino-2-methyldicyclohexylmethane, is a mono-methyl-substituted, methylene-bridged bis(cyclohexylamine) belonging to the cycloaliphatic diamine class . With molecular formula C14H28N2, a molecular weight of 224.39 g/mol, a density of 0.928 g/cm³, and a boiling point of approximately 301.3°C at 760 mmHg, this compound serves as an epoxy resin curing agent and a chemical intermediate for polyurethane and polyamide synthesis . Its structure features a single methyl group asymmetrically positioned on one cyclohexyl ring, distinguishing it from both the unsubstituted PACM (CAS 1761-71-3) and the symmetrically dimethyl-substituted DMDC/MACM (CAS 6864-37-5). This asymmetric mono-methyl architecture is critical for tuned reactivity and processing windows in thermoset formulations [1].

Why Generic Substitution Fails for 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine in Epoxy Curing Applications


Cycloaliphatic diamines used for epoxy curing are not interchangeable, as subtle differences in ring substitution pattern and methylene bridge geometry directly govern gel time, pot life, onset of cure exotherm, and ultimate glass transition temperature (Tg) of the cured network [1]. In comparative studies within the methylene-bridged bis(cyclohexylamine) series, moving from the unsubstituted PACM to the 3,3'-dimethyl-substituted DMMDCHA increased isothermal gel time at 60°C from 23.2 minutes to 51.7 minutes, while the DSC cure onset temperature shifted from 88°C to 91°C and the peak exotherm from 113°C to 124°C [2]. The mono-methyl analog represented by CAS 85586-55-6 occupies a structurally and rheologically intermediate position, with asymmetric methyl substitution that imparts a distinct reactivity profile not replicable by either the unsubstituted or symmetrically dimethyl-substituted variants. Generic substitution without quantitative matching of isomer distribution and substitution geometry risks compromised pot life, altered cure kinetics, and suboptimal thermal-mechanical performance in the final thermoset [3].

Product-Specific Quantitative Evidence Guide: 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine (CAS 85586-55-6) vs. In-Class Comparators


Evidence 1: Asymmetric Mono-Methyl Substitution Provides an Intermediate Pot Life and Gel Time Between Unsubstituted PACM and Symmetrically Dimethyl-Substituted DMDC

The mono-methyl substitution pattern on the methylene bridge of CAS 85586-55-6 generates a curing reactivity that is predictably intermediate between the unsubstituted PACM and the symmetrically 3,3'-dimethyl-substituted DMDC (CAS 6864-37-5). In the methylene-bridged bis(cyclohexylamine) series, gel time at 60°C with DGEBA (epoxide equivalent weight 187) has been directly measured as 23.2 minutes for PACM versus 51.7 minutes for the 3,3'-dimethyl analog DMMDCHA [1]. By class-level inference, the mono-methyl compound (CAS 85586-55-6), possessing only one alkyl substituent ortho to a single amine group, is expected to exhibit a gel time in the range of approximately 30–40 minutes under identical conditions, offering a pot life extension of roughly 30–70% over PACM without the full retardation imparted by the dimethyl variant [2]. This allows formulators to achieve an intermediate processing window not available from either the unsubstituted or the fully dimethyl-substituted commercial products.

Epoxy curing agent Pot life Gel time Cycloaliphatic diamine Thermoset processing

Evidence 2: Cured Glass Transition Temperature (Tg) Development – Mono-Methyl Substitution Balances Thermal Performance and Network Mobility

In the methylene-bridged bis(cyclohexylamine) curing agent series, methyl substitution on the cyclohexyl rings directly modulates the ultimate glass transition temperature of cured DGEBA networks. Under a cure schedule of 2 hours at 80°C followed by 2 hours at 150°C plus 2 hours at 200°C, the unsubstituted PACM achieves a final Tg of approximately 156–160°C, while the 3,3'-dimethyl-substituted DMMDCHA reaches 148–154°C – a modest reduction attributable to the methyl groups introducing additional free volume and chain flexibility [1]. The TMMDCHA (tetramethyl) variant, however, counterintuitively achieves a higher Tg of 182–188°C, attributed to its rigid trans,trans-isomer enrichment enhancing network packing [2]. For CAS 85586-55-6, the single methyl group is expected to produce a cured Tg in the intermediate range of approximately 150–158°C – comparable to or slightly below PACM, but with the processing advantage of extended pot life [3]. BASF's commercial dimethyl analog Baxxodur® EC 331 (CAS 6864-37-5) is marketed for high-Tg applications, confirming that methyl-substituted dicyclohexylmethane diamines retain excellent thermal performance .

Glass transition temperature Epoxy thermoset Thermal resistance Crosslink density Cycloaliphatic diamine

Evidence 3: Lower Density and Boiling Point Relative to Symmetrically Substituted Analogs – Implications for Formulation Handling and Volatility

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine (CAS 85586-55-6) exhibits a measured density of 0.928 g/cm³ and a boiling point of approximately 301.3°C at 760 mmHg . By comparison, the unsubstituted PACM (CAS 1761-71-3) has a density of 0.95–0.97 g/cm³ and a boiling point of 330–333°C [1], while the symmetrically dimethyl-substituted DMDC/MACM (CAS 6864-37-5) has a density of approximately 0.945 g/cm³ and a boiling point of approximately 347°C [2]. The target compound's boiling point is approximately 30°C lower than PACM and approximately 46°C lower than DMDC, reflecting its lower molecular weight (224.39 vs. 210.36 for PACM and 238.41 for DMDC) and the asymmetric mono-methyl substitution pattern that reduces intermolecular interactions compared to the symmetrically substituted analogs. The lower density also translates to a higher specific volume per amine hydrogen equivalent, which may influence stoichiometric loading calculations in epoxy formulations.

Physical properties Density Boiling point Formulation handling Volatility

Evidence 4: Asymmetric Amine Hydrogen Equivalent Weight (AHEW) Enables Formulation Versatility Not Achievable with Symmetric Analogs

The asymmetric molecular architecture of CAS 85586-55-6 yields a calculated amine hydrogen equivalent weight (AHEW) of approximately 56.1 g/eq (based on 4 active amine hydrogens and molecular weight of 224.39), which is distinct from both PACM (AHEW ~52.5 g/eq, MW 210.36) and DMDC (AHEW ~59.5–60 g/eq, MW 238.41) [1][2]. In US Patent 4,946,925, epoxy formulations were prepared using stoichiometric AHEW-based loadings: 28.2 parts PACM (AHEW 52.5), 32 parts DMMDCHA (AHEW 59.5), and 35.6 parts TMMDCHA (AHEW 66.5) per 100 parts DGEBA (EEW 187) [3]. For CAS 85586-55-6, the intermediate AHEW of ~56.1 dictates a stoichiometric loading of approximately 30.0 parts per 100 parts DGEBA – positioned precisely between PACM and DMDC. This intermediate loading factor is significant for cost-in-use calculations, as the mono-methyl compound requires less mass per equivalent of epoxy than the dimethyl analog while providing a broader processing window than the unsubstituted PACM [4].

Amine hydrogen equivalent weight Stoichiometry Epoxy formulation Network architecture Crosslink density

Evidence 5: Trans,Trans-Isomer Enrichment Potential Correlates with Extended Thermal Stability and Pot Life in Cured Epoxy Networks

US Patent 5,264,501 establishes that alkyl-substituted bi(cyclohexylamines) with a high trans,trans-isomer distribution (≥50% of the isomer mixture in the EE conformation) provide extended pot life and enhanced thermal properties in epoxy resins that are not achievable with the kinetic isomer mixture [1]. For the methylene-bridged series, the isomer distribution can be controlled through hydrogenation conditions: Ru/Al₂O₃ catalyst systems yield the thermodynamic (high trans,trans) mixture, whereas Rh/Ti systems produce primarily the kinetic mixture [2]. In DMBCHA (3,3'-dimethylbi(cyclohexylamine)), the thermodynamic mixture contains 33.73% EE isomer versus only 6.75% in the kinetic mixture – a five-fold enrichment [3]. For the mono-methyl analog CAS 85586-55-6, similar catalyst selection during synthesis can produce either the kinetic or thermodynamic isomer distribution, offering procurement professionals the ability to specify isomer-enriched material for applications demanding maximum pot life and thermal stability, or kinetic-distribution material for faster reactivity profiles [4]. This isomer tunability is a key differentiator for applications requiring tailored cure kinetics without changing the base curing agent chemistry.

Stereoisomer distribution Trans,trans-isomer Thermodynamic mixture Epoxy curing Thermal stability

Evidence 6: DSC Cure Exotherm Profile Differentiation – Onset and Peak Temperature Shifts Correlate with Alkyl Substitution Degree

Differential scanning calorimetry (DSC) analysis of DGEBA epoxy formulations cured with methylene-bridged bis(cyclohexylamines) demonstrates that increasing alkyl substitution on the cyclohexyl rings systematically shifts the cure exotherm to higher temperatures, reflecting retarded amine reactivity. Reported data show: PACM (unsubstituted) exhibits a DSC onset temperature of 88°C and a peak exotherm at 113°C; DMMDCHA (3,3'-dimethyl) shifts to 91°C onset and 124°C peak; TMMDCHA (2,2',5,5'-tetramethyl) further shifts to 96°C onset and 128°C peak, with corresponding reductions in exotherm enthalpy (ΔH) from 413 J/g (PACM) to 304 J/g (DMMDCHA) to 325 J/g (TMMDCHA) [1]. By class-level extrapolation, the mono-methyl compound CAS 85586-55-6 is expected to exhibit an onset temperature in the 89–90°C range and a peak exotherm at approximately 118–121°C – providing a cure profile that delays gelation relative to PACM while initiating cure at a lower temperature than the dimethyl analog [2]. This intermediate exotherm profile translates to a wider processing temperature window for applications such as filament winding and resin transfer molding (RTM), where controlled viscosity build-up is critical.

DSC cure kinetics Exotherm onset Cure peak temperature Cycloaliphatic diamine Processing window

Best-Fit Research and Industrial Application Scenarios for 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine (CAS 85586-55-6)


Scenario 1: Large-Scale Composite Filament Winding and Resin Transfer Molding (RTM) Requiring Extended Yet Controlled Pot Life

In filament winding of large composite structures (e.g., pressure vessels, wind turbine blade spars), the intermediate gel time of CAS 85586-55-6 (~30–40 minutes at 60°C, as inferred from class-level data in Evidence 1) provides a critical extension over PACM (~23 minutes) while avoiding the excessive pot life of fully dimethyl-substituted DMDC (~52 minutes) that could delay demolding cycles [1]. The delayed DSC onset temperature (~89–90°C, Evidence 6) allows for thorough fiber wet-out before viscosity build-up accelerates, reducing void content and improving interlaminar shear strength. The compound's lower density (0.928 g/cm³, Evidence 3) also contributes to lower mixed system viscosity, facilitating impregnation of high-fiber-volume preforms .

Scenario 2: High-Temperature Protective Coatings and Chemical-Resistant Linings Requiring Balanced Tg and Processing Latitude

For heavy-duty anticorrosion coatings and chemical tank linings, CAS 85586-55-6 delivers a cured Tg projected at ~150–158°C (Evidence 2), which is within 10°C of PACM's 156–160°C and fully adequate for service temperatures up to 130–140°C [2]. The longer working time relative to PACM is particularly valuable for large-area manual application (brush, roller, or spray) where batch pot life directly determines coverage per mix. The mono-methyl architecture also contributes to lower crystallinity and improved liquid handling at ambient temperature compared to PACM, which is a solid at room temperature (mp 60–65°C) and requires heated storage and transfer equipment [3].

Scenario 3: Electronic Encapsulation and Casting Applications Demanding Tailored Cure Kinetics via Isomer Distribution Control

For electronic encapsulation compounds and precision castings, the ability to specify the trans,trans-isomer content of CAS 85586-55-6 (Evidence 5) enables fine-tuning of cure shrinkage, exotherm management, and ultimate Tg without reformulating the base resin-hardener system [4]. Procurement of the thermodynamic (high trans,trans) isomer mixture provides maximum pot life and lowest cure exotherm for thick-section castings where thermal runaway must be avoided. Conversely, the kinetic isomer mixture offers faster turnaround for high-throughput small-part encapsulation. This single-compound, dual-profile capability reduces SKU complexity in the supply chain while meeting divergent processing requirements [5].

Scenario 4: Polyurethane and Polyurea Intermediate Synthesis Requiring Asymmetric Diamine Architecture

Beyond epoxy curing, CAS 85586-55-6 serves as a monomer for polyurethane and polyurea synthesis where the asymmetric mono-methyl substitution pattern imparts differentiated hard-segment packing and phase separation behavior compared to symmetric diamines like PACM or DMDC . The intermediate AHEW of ~56.1 g/eq (Evidence 4) and the distinct reactivity of the two amine groups (one adjacent to a methyl-substituted ring carbon, the other on an unsubstituted ring) offer kinetic differentiation for sequential chain extension reactions. This is particularly relevant for polyaspartic ester coatings and elastomeric polyureas where controlled reactivity and tailored hard-segment morphology are critical for balancing cure speed with film formation quality [6].

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